Home > Products > Building Blocks P5973 > ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate
ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate - 1190392-05-2

ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate

Catalog Number: EVT-1689325
CAS Number: 1190392-05-2
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a heterocyclic compound with a fused ring system incorporating a pyrrole ring and a 1,2,4-triazole ring. It serves as a key intermediate in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. []

2-Phenyl-6,10b-dihydro-4H,5aH-5-oxa-3,10c-diaza-2-azonia-cyclopenta[c]fluorene tetrafluoroborate

    Compound Description: This compound acts as a catalyst in various chemical transformations, primarily those involving umpolung reactivity. It exists as an anhydrous solid, soluble in common organic solvents but with low solubility in hexanes, benzene, and toluene. []

    Relevance: While not directly structurally analogous, this compound, along with the subsequent two, are grouped together based on their shared function as catalysts involved in umpolung reactivity. This suggests a potential shared mechanism of action or target in chemical reactions, making them relevant for comparison with ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate, even without direct structural similarities. []

2-Pentafluorophenyl-6,10b-dihydro-4HM,5aH-5-oxa-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate

    Compound Description: Similar to the previous compound, this catalyst is utilized in a range of chemical transformations, also primarily those involving umpolung reactivity. It shares the same physical properties as its non-fluorinated counterpart, being an anhydrous solid with similar solubility characteristics. []

    Relevance: This compound is grouped alongside the previous two due to their shared role as catalysts in umpolung reactions. The presence of the pentafluorophenyl group introduces electronic effects that may alter its catalytic activity compared to the non-fluorinated analog and ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate. Understanding these differences can be insightful in catalyst design and optimization. []

6,7-Dihydro-2-phenyl-5-(phenylmethyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium chloride

    Compound Description: This compound, provided as an anhydrous solid, serves as a catalyst in a variety of chemical transformations, with a focus on those involving umpolung reactivity. It displays good solubility in common organic solvents but limited solubility in non-polar solvents like hexanes, benzene, and toluene. []

    Relevance: Grouped with the previous two catalysts based on their shared application in umpolung chemistry, this compound is noteworthy due to the presence of the pyrrolo[2,1-c][1,2,4]triazole core, which is structurally similar to ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate. This direct structural similarity makes it highly relevant for comparison, potentially indicating shared reactivity profiles or biological activities. []

Zolpidem

    Compound Description: Zolpidem is a medication classified as a non-benzodiazepine hypnotic, primarily used to treat insomnia. It acts as a positive allosteric modulator of the GABAA receptor, particularly those containing α1 subunits. This selectivity contributes to its sedative effects. [, , ]

    Relevance: Although not structurally similar, zolpidem is mentioned alongside CL 218,872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine) in studies investigating the discriminative stimulus effects of ethanol. Both compounds demonstrate ethanol-like effects, indicating potential overlap in their pharmacological mechanisms and relevance for comparison with the target compound in terms of potential central nervous system activity. [, ]

CL 218,872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine)

    Compound Description: CL 218,872 is a drug known to interact with the benzodiazepine site of the GABAA receptor, demonstrating partial agonist activity. It is classified as a "non-sedative" anxiolytic, suggesting a distinct pharmacological profile compared to traditional benzodiazepines. [, ]

    Relevance: This compound, alongside zolpidem, showcases ethanol-like discriminative stimulus effects in research studies. This shared activity, despite different structural classes, suggests a possible convergence on a common pathway or mechanism related to ethanol's effects. Comparison with ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate could reveal insights into potential central nervous system effects or interactions with the GABAA receptor system. [, ]

References: [] https://www.semanticscholar.org/paper/33739b4f7686d4e09263bfea97fd2f37bfe496f7 [] https://www.semanticscholar.org/paper/91812fdc5ad8761389780e72a1fd453fe5f5f80b [] https://www.semanticscholar.org/paper/c3d9e0e369fc41bc5a9db9d556a262fe06a78d22 [] https://www.semanticscholar.org/paper/41bceece602762bca6f24d7c47197bd351f4f2ba [] https://www.semanticscholar.org/paper/cb16977fdd5254f40c1c2e0161d640e658445204 [] https://www.semanticscholar.org/paper/0fa8436f25be26bcc962a06c5e57db68ebdec4dd

Overview

Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a compound that belongs to the class of pyrrolopyrazine derivatives. Its molecular formula is C7H9N3O2C_7H_9N_3O_2, and it has a molecular weight of approximately 167.17g/mol167.17\,g/mol. This compound has garnered interest in biochemical research due to its interactions with various biomolecules, particularly its role in regulating necroptosis through its inhibition of receptor-interacting protein kinase 1 (RIPK1) .

Synthesis Analysis

Methods

The synthesis of ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate typically involves several key steps:

  1. Formation of the Pyrrolopyrazine Core: The initial step often includes the reaction of appropriate triazole precursors with ethoxymethylideneacetylacetone or similar reagents to form the pyrrolopyrazine scaffold.
  2. Carboxylation: Subsequent carboxylation can be achieved using carbon dioxide or other carboxylic acid derivatives under basic conditions to introduce the carboxylate group at the 7-position.
  3. Esterification: The final step generally involves esterification of the carboxylic acid with ethanol to yield ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate .

Technical Details

The synthesis requires careful control over reaction conditions such as temperature and time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate features a pyrrole ring fused to a pyrazine ring system, characteristic of many bioactive triazole derivatives.

Structural Data

  • InChI Key: MKFGJRWRZDCEHR-UHFFFAOYSA-N
  • Canonical SMILES: CC1=NN=C2N1CCC2C(=O)O
  • Molecular Weight: 167.17 g/mol
  • Molecular Formula: C7H9N3O2

This structure contributes to its biochemical activity by allowing specific interactions with target proteins and enzymes .

Chemical Reactions Analysis

Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate participates in various chemical reactions that are crucial for its functionality:

  1. Enzyme Inhibition: The compound acts as an inhibitor of RIPK1 by binding to its allosteric site, preventing substrate phosphorylation and subsequent necroptosis.
  2. Biochemical Interactions: It can also engage in hydrogen bonding and hydrophobic interactions with other biomolecules, influencing various cellular pathways .

Technical Details

The kinetics and dynamics of these reactions are often studied using enzyme assays and cellular models to determine the efficacy and specificity of the compound against RIPK1 .

Mechanism of Action

The mechanism of action for ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate primarily involves:

  • Binding to RIPK1: The compound binds at an allosteric site on RIPK1, which alters its conformation and inhibits its kinase activity.
  • Modulation of Cell Death Pathways: By inhibiting RIPK1, the compound effectively prevents necroptosis in various cell types. This is particularly significant in contexts where excessive necroptosis contributes to disease pathology .
Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Solid
  • Purity: Typically around 95%

Chemical Properties

Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate exhibits stability under standard laboratory conditions but may degrade over time if not stored properly. Its solubility characteristics allow it to be used effectively in biological assays .

Applications

Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is primarily utilized in scientific research for:

  • Investigating Necroptosis: Its role as a RIPK1 inhibitor makes it valuable for studying necroptosis mechanisms in various diseases.
  • Drug Development: The compound serves as a lead structure for developing new therapeutics targeting necroptosis-related disorders.

Research continues into its potential applications in treating conditions such as neurodegenerative diseases and certain cancers where necroptosis plays a critical role .

Synthetic Methodologies and Optimization

Design Strategies for Pyrrolo-Triazole Scaffold Functionalization

The core strategy for functionalizing ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate hinges on modifying its bicyclic scaffold to optimize pharmacological properties. Key approaches include:

  • Ring Fusion Tactics: Construction of the 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole core typically begins with cyclocondensation of pyrrolidine precursors with triazole-forming agents. The ethyl carboxylate moiety at C7 is introduced early to exploit its electron-withdrawing properties, which facilitate subsequent ring closures [3] [7].
  • Electron-Withdrawing Group (EWG) Effects: Studies on analogous pyrrolo-triazoles demonstrate that EWGs (e.g., carboxamides) at N1 significantly improve cyclization efficiency during ring fusion. For example, carbamate-protected derivatives achieve >90% yield in Hurd-Mori cyclizations, whereas alkyl groups yield <25% due to electron density mismatches [10].
  • Late-Stage Diversification: The C3 methyl group serves as a synthetic handle for Suzuki-Miyaura cross-coupling or halogenation, enabling installation of aryl/heteroaryl substituents to modulate steric and electronic profiles [1].

Table 1: Impact of N1 Substituents on Cyclization Efficiency

N1 Protecting GroupElectron EffectCyclization Yield (%)
Methyl carbamateWithdrawing94
BenzylDonating25
MethylDonating15

Data derived from Hurd-Mori reactions in thiadiazole-fused analogs [10]

Cyclization Approaches in Heterocyclic Synthesis

Cyclization methods for pyrrolo-triazole synthesis are dominated by two key methodologies:

  • Intramolecular Hurd-Mori Reaction: Employing thionyl chloride (SOCl₂), this protocol converts hydrazono-pyrrolidine precursors (e.g., 7c) into fused thiadiazole-triazole systems. Critical parameters include solvent choice (CH₂Cl₂, −10°C) and electron-deficient N-protection, which suppress decomposition pathways and boost yields to 94% [10].
  • Acid-Catalyzed Condensation: Carboxylic acid intermediates undergo cyclodehydration via carbodiimide coupling (DCC, DMAP) to form ester-linked scaffolds. This method is pivotal for constructing the ethyl carboxylate functionality while maintaining ring saturation [1].Side reactions include dihydro derivative formation if reducing agents (e.g., NaBH₄) are misapplied during ester reduction steps [4].

Catalytic Systems for Suzuki-Miyaura Coupling and Miyaura Borylation

Palladium-catalyzed cross-coupling is indispensable for introducing aromatic pharmacophores:

  • Miyaura Borylation: Pinacolborane (B₂pin₂) reactions with brominated precursors use Pd(dppf)Cl₂ (5 mol%) and KOAc in dioxane (80°C, 12 h). This generates boronic esters for subsequent Suzuki coupling, with yields >85% [1].
  • Suzuki-Miyaura Optimization: Key catalysts include:
  • XPhos Pd G3: Effective for sterically hindered aryl chlorides, achieving >90% conversion at 50°C.
  • Pd(PPh₃)₄: Standard for bromo/iodoarenes, but prone to deactivation with ortho-substituted partners.Base selection (K₂CO₃ vs. CsF) critically impacts protodeboronation rates; anhydrous conditions are mandatory [1].

Table 2: Catalyst Performance in Suzuki-Miyaura Coupling

Catalyst SystemSubstrate TypeYield Range (%)Temperature (°C)
Pd(dppf)Cl₂/DavePhosAryl Bromides80–9280
XPhos Pd G3Aryl Chlorides85–9550–80
Pd(PPh₃)₄Iodopyridines75–8870

Data from RIPK1 inhibitor syntheses [1]

Stereochemical Control in Carboxylate Esterification

Racemization at C7 is a key concern during esterification:

  • Low-Temperature Esterification: Using ethyl chloroformate with N-methylmorpholine (NMM) in THF at −20°C minimizes epimerization of the labile C7 stereocenter.
  • Carbodiimide-Mediated Coupling: DCC/DMAP protocols afford ethyl esters with <5% racemization when reaction times are kept under 2 hours and temperatures below 0°C [1] [4].
  • Protecting Group Strategy: Tert-butyl esters (Boc₂O, DMAP) are intermediates for chiral resolution before transesterification to ethyl analogs, ensuring enantiopurity [4].

Properties

CAS Number

1190392-05-2

Product Name

ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate

IUPAC Name

ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-4-5-12-6(2)10-11-8(7)12/h7H,3-5H2,1-2H3

InChI Key

XPCNGGZROZCNFF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN2C1=NN=C2C

Canonical SMILES

CCOC(=O)C1CCN2C1=NN=C2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.